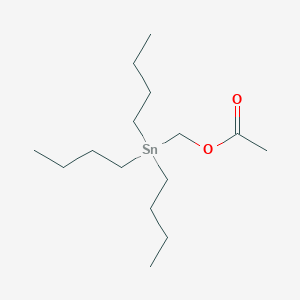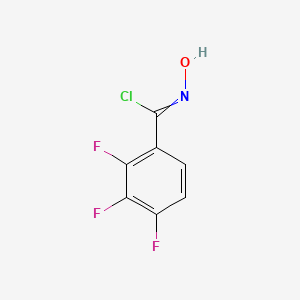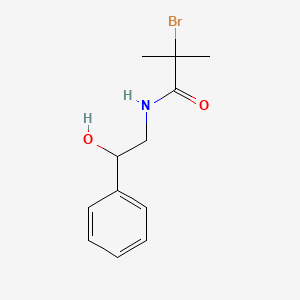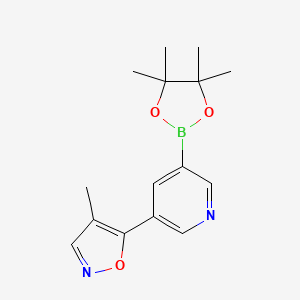
(Tributylstannyl)methyl Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Tributylstannyl)methyl Acetate is an organotin compound with the molecular formula C15H32O2Sn. It is a versatile reagent used in organic synthesis, particularly in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable tool in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (Tributylstannyl)methyl Acetate can be synthesized through the reaction of tributylstannyl chloride with methyl acetate in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the stannyl group.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often employing continuous flow reactors to ensure consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various organotin oxides.
Reduction: It can be reduced to form tributylstannylmethanol.
Substitution: The stannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides are employed under mild conditions.
Major Products:
Oxidation: Organotin oxides.
Reduction: Tributylstannylmethanol.
Substitution: Various organotin derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(Tributylstannyl)methyl Acetate is widely used in scientific research due to its versatility:
Chemistry: It is a key reagent in the Stille coupling reaction, which is used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: It is used in the production of polymers, coatings, and other materials.
Mecanismo De Acción
The mechanism of action of (Tributylstannyl)methyl Acetate involves the formation of a palladium-stannyl intermediate in the Stille coupling reaction. This intermediate facilitates the transfer of the stannyl group to the organic substrate, forming a new carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the organic substrate, which undergoes transformation through a series of oxidative addition and reductive elimination steps.
Comparación Con Compuestos Similares
- (Tributylstannyl)methanol
- (Tributylstannyl)methanamine
- (Tributylstannyl)prop-2-en-1-ol
Comparison: (Tributylstannyl)methyl Acetate is unique due to its acetate functional group, which provides distinct reactivity compared to other organotin compounds. For example, (Tributylstannyl)methanol has a hydroxyl group, making it more suitable for reactions requiring alcohol functionality. (Tributylstannyl)methanamine, with an amine group, is used in reactions needing nitrogen functionality. The acetate group in this compound offers a balance of stability and reactivity, making it a preferred choice in many synthetic applications.
Propiedades
IUPAC Name |
tributylstannylmethyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3H5O2.Sn/c3*1-3-4-2;1-3(4)5-2;/h3*1,3-4H2,2H3;2H2,1H3; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLSHWFILZAPDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)COC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32O2Sn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-Bromo-5-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13682795.png)


![Tert-butyl 7-amino-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylate](/img/structure/B13682798.png)
![1-Methyl-2,6-dioxaspiro[4.5]decan-9-ol](/img/structure/B13682808.png)

![6-Fluorothieno[3,2-d]pyrimidine-2,4-diol](/img/structure/B13682819.png)


![7-Methoxy-2,9-dihydro-1h-pyrido[3,4-b]indol-1-one](/img/structure/B13682836.png)
![a-D-Mannopyranoside, phenyl 3-O-[(4-Methoxyphenyl)Methyl]-2-O-(phenylMethyl)-4,6-O-[(R)-phenylMethylene]-1-thio-](/img/structure/B13682837.png)
![6,8-Dichloro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13682838.png)

